Unii-R60dzx1E2N

Vue d'ensemble

Description

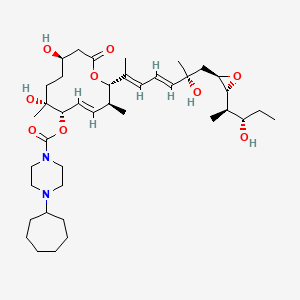

E7107 est un inhibiteur du spliceosome de première génération dérivé du produit naturel pladienolide B. Il s’agit d’un composé semisynthétique qui a montré un potentiel significatif dans le traitement du cancer en ciblant le spliceosome, un complexe responsable de l’épissage de l’ARNm précurseur .

Méthodes De Préparation

E7107 est synthétisé par une série de réactions chimiques à partir de la pladienolide B. . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la transformation. Les méthodes de production industrielle de l’E7107 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .

Analyse Des Réactions Chimiques

E7107 subit principalement des réactions liées à sa fonction d’inhibiteur du spliceosome. Il interagit avec le complexe du spliceosome, en particulier la sous-unité SF3b, pour inhiber l’épissage de l’ARNm précurseur . Cette inhibition conduit à l’accumulation d’ARNm précurseur non épissé et à la régulation négative de certains gènes cibles . Les principaux produits formés par ces réactions sont des transcrits et des protéines épissés de manière aberrante .

Applications De Recherche Scientifique

E7107 a été largement étudié pour son activité antitumorale. Il a montré des effets inhibiteurs puissants sur la croissance de diverses lignées cellulaires cancéreuses humaines, notamment le cancer du sein, du côlon et du poumon . Dans des études précliniques, l’E7107 a démontré une régression tumorale significative dans plusieurs modèles de xénogreffes . De plus, l’E7107 a été étudié pour son potentiel à synergiser avec d’autres agents anticancéreux, tels que les inhibiteurs de MDM2, afin d’accroître l’efficacité thérapeutique . Au-delà de l’oncologie, la capacité de l’E7107 à moduler l’épissage a des implications dans la compréhension et le traitement des maladies liées aux défauts d’épissage .

Mécanisme D'action

E7107 exerce ses effets en se liant à la sous-unité SF3b du spliceosome, empêchant l’assemblage correct du complexe du spliceosome . Cette inhibition perturbe l’épissage de l’ARNm précurseur, conduisant à l’accumulation de transcrits non épissés et à la régulation négative de certains gènes . Les cibles moléculaires de l’E7107 comprennent des gènes impliqués dans la régulation du cycle cellulaire et l’apoptose, tels que MCL1 . La perturbation de ces voies entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

E7107 est unique parmi les inhibiteurs du spliceosome en raison de son ciblage spécifique de la sous-unité SF3b. Des composés similaires comprennent d’autres inhibiteurs du spliceosome comme la pladienolide B et ses dérivés . La structure chimique et le mécanisme d’action distincts de l’E7107 lui confèrent des propriétés uniques et des avantages potentiels en thérapie anticancéreuse . Contrairement à certains autres inhibiteurs du spliceosome, l’E7107 a montré un large spectre d’activité antitumorale et une fenêtre thérapeutique favorable dans les études précliniques .

Activité Biologique

Unii-R60dzx1E2N, commonly known as Eckol , is a phlorotannin compound derived from brown algae, particularly from species in the genus Ecklonia and Eisenia. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Eckol has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C18H12O9 |

| Canonical SMILES | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O |

| CAS Number | 88798-74-7 |

| DSSTOX Substance ID | DTXSID40237333 |

These properties indicate its complex structure, which contributes to its diverse biological activities.

Eckol exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : Eckol scavenges free radicals and enhances the activity of antioxidant enzymes, providing cellular protection against oxidative stress.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Activity : Eckol induces apoptosis in cancer cells by activating caspases and modulating pathways such as the nuclear factor-kappa B pathway.

- Neuroprotective Activity : The compound protects neurons from oxidative damage and influences signaling pathways involved in neuronal survival.

Biological Activities

Eckol has been studied for various biological activities:

- Antioxidant Properties : Research indicates that Eckol significantly reduces oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have shown that Eckol can lower levels of inflammatory markers, making it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

- Anticancer Potential : In vitro studies have demonstrated that Eckol inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects : Eckol has been found to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies highlight the effectiveness of Eckol in different applications:

-

Case Study 1: Cancer Treatment

A study investigated the effects of Eckol on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation. This suggests that Eckol could be developed as a complementary agent in breast cancer therapy. -

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, Eckol treatment resulted in a significant reduction of cell death and preservation of mitochondrial function. This positions Eckol as a promising candidate for further research into treatments for neurodegenerative diseases.

Propriétés

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6R)-6-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16+,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOMBFWMICHMKG-MGYWSNOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@](C)(/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630100-90-2 | |

| Record name | E 7107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630100902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E7107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E7107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60DZX1E2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: E7107 is a semi-synthetic derivative of pladienolide B, a natural product isolated from Streptomyces platensis Mer-11107. [ [] ] It acts as a potent, first-in-class inhibitor of the spliceosome, a crucial cellular machinery responsible for removing introns from pre-mRNA to generate mature mRNA. [ [], [], [] ] E7107 primarily targets the SF3b complex within the spliceosome, specifically interacting with the SAP130 subunit. [ [], [] ] This interaction disrupts the normal splicing process, leading to the accumulation of aberrantly spliced transcripts and altered protein expression profiles, ultimately inhibiting tumor cell growth. [ [], [] ]

A: E7107 binds to the SF3b complex and prevents a critical ATP-dependent conformational change in U2 snRNP, a component of the spliceosome. [ [] ] This conformational change is necessary for exposing the branch point-binding region (BBR) of U2 snRNA, which is essential for its interaction with the branch point sequence (BPS) in the intron during splicing. [ [] ] By preventing this remodeling, E7107 inhibits the tight binding of U2 snRNP to pre-mRNA, effectively blocking spliceosome assembly and disrupting the splicing process. [ [] ]

ANone: E7107 treatment has been shown to affect various cellular pathways, particularly those crucial for cancer cell survival and proliferation. Some key effects include:

- p53 pathway modulation: E7107 treatment leads to decreased production of full-length MDM2 protein due to exon skipping, resulting in increased levels of p53. [ [] ] This, in turn, can trigger cell cycle arrest and apoptosis.

- BCL2 family protein modulation: E7107 differentially affects the splicing of BCL2 family genes, leading to decreased MCL1 dependence and increased BCL2 dependence in chronic lymphocytic leukemia (CLL) cells. [ [] ] This sensitizes cells to venetoclax, a BCL2 inhibitor.

- DNA damage response impairment: E7107 induces mis-splicing and downregulation of DNA repair genes, including BRCA1 and BRCA2, making cohesin-mutant cells more susceptible to DNA damage and enhancing the efficacy of PARP inhibitors and chemotherapy. [ [] ]

A: Research suggests that cancers harboring mutations in splicing factors, such as SF3B1, SRSF2, and U2AF1, exhibit increased sensitivity to E7107. [ [], [], [] ] For instance, E7107 effectively inhibits the growth of leukemic cells with SRSF2 mutations, demonstrating greater efficacy compared to cells with wild-type SRSF2. [ [], [] ] Moreover, cohesin-mutant cancers, particularly MDS and AML, display increased sensitivity to E7107 due to the drug’s impact on DNA damage response pathways. [ [] ] TNBC cells, especially those exhibiting a basal-A phenotype, also show sensitivity to E7107 due to their reliance on RNA splicing for survival. [ [], [] ]

ANone: Unfortunately, the specific molecular formula and weight of E7107 are not disclosed in the provided abstracts.

ANone: The provided abstracts do not contain information regarding the spectroscopic data of E7107.

A: The phase I trial revealed that E7107 exhibits dose-dependent pharmacokinetics and is generally well-tolerated at the MTD. [ [] ] Common side effects were primarily gastrointestinal, with diarrhea being the most frequent dose-limiting toxicity. [ [], [] ] Pharmacodynamic analysis confirmed dose-dependent and reversible inhibition of pre-mRNA processing, validating its mechanism of action in vivo. [ [] ] Although no objective responses were observed during treatment, one patient demonstrated a confirmed partial response after drug discontinuation. [ [] ]

ANone: Various preclinical models have been employed to investigate the anti-tumor activity of E7107:

- In vitro cell lines: E7107 demonstrated potent growth inhibitory activity against a range of human cancer cell lines, including those derived from leukemia, lymphoma, breast cancer, and uveal melanoma. [ [], [], [], [], [] ]

- Xenograft models: E7107 exhibited significant tumor regression in xenograft models of small cell lung cancer (SCLC) and cervical cancer. [ [] ] It also effectively suppressed the growth of triple-negative breast cancer (TNBC) cell line-derived and patient-derived xenografts. [ [] ]

- Adoptive transfer models: In an adoptive transfer model of chronic lymphocytic leukemia (CLL), E7107 significantly reduced leukemia burden in the peripheral blood, bone marrow, peritoneum, and spleen. [ [] ]

A: Studies have identified a specific amino acid substitution in the PHF5A protein (Y36C) that confers resistance to E7107 and other splicing modulators. [ [] ] This mutation disrupts the interaction between E7107 and the SF3b complex, highlighting the importance of PHF5A as a potential resistance factor. [ [] ]

ANone: While E7107 shows promise as a spliceosome inhibitor, several challenges and questions remain:

- Limited efficacy as a single agent: The lack of objective responses in the phase I trial suggests that E7107 might be more effective in combination with other therapies. [ [] ] Further research is needed to identify synergistic drug combinations.

- Toxicity and tolerability: Although generally well-tolerated, gastrointestinal side effects were common in the clinical trial. [ [], [] ] Strategies to mitigate these side effects and improve the therapeutic index are crucial.

- Biomarkers for patient selection: Identifying reliable biomarkers to predict response to E7107 and guide patient selection is critical for maximizing its clinical utility. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.